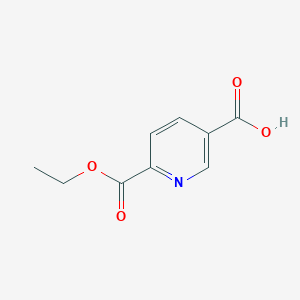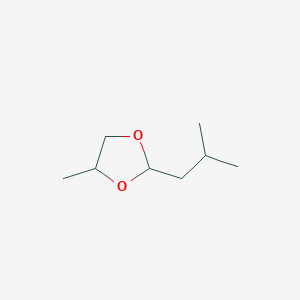
Diethyl 2,5-diaminoterephthalate
Overview
Description
Diethyl 2,5-diaminoterephthalate is an organic compound with the molecular formula C12H16N2O4. It is a derivative of terephthalic acid, featuring two amino groups and two ethyl ester groups. This compound is known for its vibrant colors, ranging from yellow to orange, and its strong fluorescence properties .
Preparation Methods
The synthesis of diethyl 2,5-diaminoterephthalate typically involves the nitration of terephthalic acid using concentrated nitric acid in the presence of concentrated sulfuric acid to produce 2,5-dinitroterephthalic acid. This intermediate is then reduced using a suitable reducing agent to yield 2,5-diaminoterephthalic acid. Finally, esterification with ethanol produces this compound .
Chemical Reactions Analysis
Diethyl 2,5-diaminoterephthalate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like iron powder. Major products formed from these reactions include 2,5-dinitroterephthalic acid and 2,5-diaminoterephthalic acid .
Scientific Research Applications
Diethyl 2,5-diaminoterephthalate has several scientific research applications:
Medicine: Its strong fluorescence makes it useful in imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of diethyl 2,5-diaminoterephthalate involves its redox-active nature, allowing it to undergo electron transfer and electron excitation processes. These processes are influenced by the compound’s structural motif, which includes two carboxylate and two amino functions. The compound’s fluorescence properties are enhanced when it is bound to proteins or other biomolecules, making it a valuable "turn on probe" .
Comparison with Similar Compounds
Diethyl 2,5-diaminoterephthalate can be compared with other similar compounds such as:
2,5-Diaminoterephthalic acid: This compound lacks the ethyl ester groups and is used as a linker for the formation of metal-organic frameworks (MOFs).
Diethyl 2,5-dihydroxyterephthalate: This compound features hydroxyl groups instead of amino groups and is used in different chemical applications.
This compound is unique due to its combination of amino and ester groups, which provide distinct redox and fluorescence properties .
Properties
IUPAC Name |
diethyl 2,5-diaminobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKCBOQRRWZRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317461 | |
| Record name | diethyl 2,5-diaminoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15403-46-0 | |
| Record name | 15403-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2,5-diaminoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2,5-diaminoterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different crystalline forms of diethyl 2,5-diaminoterephthalate and how are they related?
A: this compound exists in several distinct crystalline forms, notably a yellow form (1-Y) and an orange form (1-O) []. These forms are linked through a heterogeneous solid-state transformation. This means that upon heating, the yellow form (1-Y) can transform directly into the orange form (1-O) within the solid state, without going through a liquid phase. This transformation involves significant changes in the hydrogen bonding network and molecular orientation within the crystal lattice [].
Q2: Can you describe the structural differences between the orange forms of this compound and its N,N'-diphenyl derivative?
A: Interestingly, the orange form of diethyl N,N′-diphenyl-2,5-diaminoterephthalate, when crystallized from benzene, exists as a benzene complex (2-O) []. This complex (2-O) readily transforms into a red, solvent-free form (2-R) []. This transformation, again occurring in the solid state, involves the expulsion of benzene molecules from the crystal lattice and a rearrangement of the diethyl N,N′-diphenyl-2,5-diaminoterephthalate molecules. The presence of benzene molecules and their specific arrangement within the (2-O) structure contribute to the observed color difference compared to the red, solvent-free form (2-R) [].
Q3: How is the solid-state transformation of the diethyl N,N′-diphenyl-2,5-diaminoterephthalate benzene complex affected by external factors?
A: The transformation of the orange benzene complex (2-O) to the red solvent-free form (2-R) is highly sensitive to external stimuli []. Mechanical stress can accelerate the transformation process. Additionally, the presence of vapors from solvents like ethanol, acetone, or even water can influence the transformation kinetics and pathway []. This sensitivity suggests potential applications where controlled exposure to specific stimuli can trigger a desired color change or structural modification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




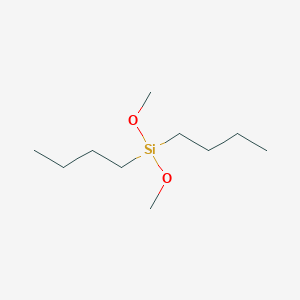
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

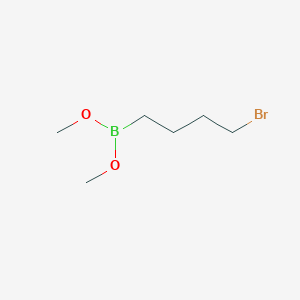
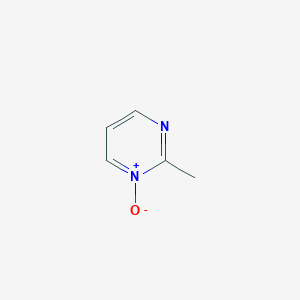
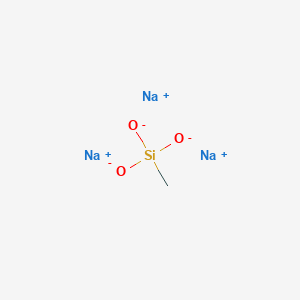
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)

